molecular formula C18H22N2O2S2 B6757966 N-(1-oxaspiro[5.5]undecan-4-yl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

N-(1-oxaspiro[5.5]undecan-4-yl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6757966
M. Wt: 362.5 g/mol
InChI Key: FGWOYVJEZWHSKF-UHFFFAOYSA-N
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Description

N-(1-oxaspiro[5.5]undecan-4-yl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-(1-oxaspiro[5.5]undecan-4-yl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c21-16(15-11-19-17(24-15)13-5-9-23-12-13)20-14-4-8-22-18(10-14)6-2-1-3-7-18/h5,9,11-12,14H,1-4,6-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWOYVJEZWHSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)NC(=O)C3=CN=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxaspiro[5.5]undecan-4-yl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of piperidin-4-one with but-3-en-1-ol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative catalysts or reaction conditions to streamline the process and make it more scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(1-oxaspiro[5.5]undecan-4-yl)-2-thiophen-

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